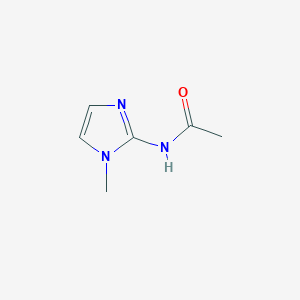

N-(1-Methyl-1H-imidazol-2-yl)acetamide

Description

Properties

Molecular Formula |

C6H9N3O |

|---|---|

Molecular Weight |

139.16 g/mol |

IUPAC Name |

N-(1-methylimidazol-2-yl)acetamide |

InChI |

InChI=1S/C6H9N3O/c1-5(10)8-6-7-3-4-9(6)2/h3-4H,1-2H3,(H,7,8,10) |

InChI Key |

NMYKGHMKDUKGOS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NC=CN1C |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Structural Properties

N-(1-Methyl-1H-imidazol-2-yl)acetamide can be synthesized through various methods, often involving the reaction of imidazole derivatives with acetic acid or its derivatives. The synthesis typically includes the use of solvents like dimethyl sulfoxide and ethanol under controlled heating conditions, which facilitates the formation of the desired acetamide structure .

Antimicrobial Activity

Research indicates that this compound derivatives exhibit significant antimicrobial properties. For instance, derivatives synthesized from imidazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial activity is often evaluated using methods such as the cylinder well diffusion method, with results indicating promising potential for clinical applications in treating infections .

Anticancer Activity

The anticancer potential of this compound has been explored extensively. Studies have demonstrated that certain derivatives possess cytotoxic effects against cancer cell lines such as C6 (rat glioma) and HepG2 (human liver). The evaluation is typically conducted using the MTT assay, where IC50 values are calculated to determine the concentration required to inhibit cell growth by 50%. For example, a derivative exhibited an IC50 value of 15.67 µM against C6 cells, indicating potent activity .

| Compound | IC50 (C6) | IC50 (HepG2) |

|---|---|---|

| 20g | 15.67 ± 2.52 | 58.33 ± 2.89 |

Antitubercular Activity

In addition to its antibacterial and anticancer properties, this compound has been evaluated for antitubercular activity against Mycobacterium tuberculosis. In vitro studies have shown that certain derivatives inhibit vital mycobacterial enzymes, suggesting their potential as therapeutic agents in tuberculosis treatment .

Study on Antimicrobial Efficacy

In a recent study, a series of N-substituted acetamides were synthesized and tested for their antimicrobial efficacy against various pathogens. The results indicated that specific compounds demonstrated significant antibacterial activity compared to standard antibiotics, highlighting their potential as alternative treatments .

Evaluation of Anticancer Properties

Another notable case study involved the synthesis of multiple derivatives of this compound and their evaluation against several cancer cell lines. The study found that some compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells, showcasing their dual role as both cytotoxic agents and apoptosis inducers .

Comparison with Similar Compounds

Structural Isomerism: Positional Substitution Effects

- N-(5-Methyl-1H-imidazol-2-yl)acetamide (C₆H₉N₃O): A positional isomer with the methyl group at the 5-position of the imidazole ring. For example, the 1-methyl derivative may exhibit enhanced stability due to reduced steric hindrance compared to the 5-methyl isomer .

Benzimidazole-Based Analogs

- 2-(1-Cyclohexyl-1H-benzo[d]imidazol-2-yl)-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-1-yl)acetamide (10VP91) : Incorporates a benzimidazole ring and a bulky bicyclic substituent. The extended aromatic system increases molecular weight (>400 g/mol) and lipophilicity (logP >3), contrasting sharply with the simpler imidazole core of the target compound. Such structural complexity enhances binding affinity in hydrophobic environments but reduces aqueous solubility .

Triazole and Thiazole Derivatives

- 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) : Features a triazole ring and naphthyloxy group. The triazole’s electron-deficient nature modifies the amide’s electronic environment, as evidenced by IR C=O stretches at 1671–1682 cm⁻¹ compared to the target compound’s likely range of 1650–1670 cm⁻¹ . The naphthyl group contributes to higher molecular weight (404.14 g/mol) and logP (~2.5), enhancing membrane permeability but complicating synthesis .

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide : Contains a benzothiazole core and trifluoromethyl group. The electron-withdrawing CF₃ group increases acidity and metabolic stability, while the benzothiazole ring introduces π-π stacking capabilities absent in the imidazole-based target compound .

Trichloro-Acetamide Derivatives

- N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide : Substitution with chlorine atoms at meta positions significantly alters crystallinity and dipole moments. The trichloroacetamide group increases molecular weight (267.93 g/mol) and logP (~2.8), favoring solid-state stability but reducing solubility. Such modifications highlight how electron-withdrawing groups can modulate physicochemical properties .

Comparative Data Table

Key Findings and Implications

Structural Flexibility: Minor changes, such as methyl group position (1- vs. 5-), can drastically alter hydrogen-bonding capacity and bioavailability.

Heterocycle Impact : Triazole and benzothiazole cores introduce distinct electronic profiles compared to imidazole, affecting both synthesis and bioactivity.

Lipophilicity vs. Solubility : Bulky substituents (e.g., cyclohexyl, naphthyl) enhance logP but often necessitate complex purification steps, as seen in multi-step syntheses .

Electron Effects : Electron-withdrawing groups (Cl, CF₃) improve stability but may require tailored crystallization protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.